molecular formula C8H4ClN3 B15330510 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile

3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile

Cat. No.: B15330510
M. Wt: 177.59 g/mol
InChI Key: BJHAMWAEBZFOFZ-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (Molecular Formula: C 8 H 4 ClN 3 , Molecular Weight: 177.59) is a versatile chemical scaffold in medicinal chemistry research . The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure in drug discovery. This compound is characterized by a chloro substituent at the 3-position and a cyano group at the 4-position, making it a valuable intermediate for the synthesis of more complex molecules. Scientific studies highlight that the pyrrolo[2,3-b]pyridine scaffold is a key structural motif in the development of potent human neutrophil elastase (HNE) inhibitors , with the cyano group at position 3 being a critical feature for maintaining high inhibitory activity in the low nanomolar range . HNE is a serine protease implicated in chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis . Consequently, this compound is of significant interest for researchers developing novel therapeutics for inflammatory and respiratory conditions. The molecule also serves as a key precursor in Suzuki cross-coupling reactions and other derivatization techniques, allowing for extensive exploration of structure-activity relationships . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is typically supplied as a solid and should be stored at 2-8°C .

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12)

InChI Key

BJHAMWAEBZFOFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C#N)C(=CN2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as 2-chloropyridine-3-carbonitrile, under specific conditions to form the desired pyrrolo[2,3-B]pyridine ring system. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure, and the implementation of purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent at the 3-position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, potentially altering the electronic properties of the pyrrolo[2,3-B]pyridine core.

    Cycloaddition: The cyano group at the 4-position can engage in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often utilized.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile, while oxidation may produce a corresponding N-oxide derivative.

Scientific Research Applications

3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile has several applications in scientific research:

    Medicinal chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.

    Organic synthesis: The compound is used as an intermediate in the preparation of complex heterocyclic structures.

    Biological studies: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Material science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism by which 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile exerts its effects is often related to its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, the compound may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The positional arrangement of substituents on the pyrrolopyridine scaffold significantly influences chemical reactivity and biological activity. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications References
3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile C₈H₄ClN₃ 177.59 Cl (3), CN (4) Intermediate in drug synthesis; halogenated nitrile
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile C₈H₄ClN₃ 177.59 Cl (4), CN (5) Positional isomer; similar MW, distinct reactivity
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile C₈H₅N₃ 143.15 CN (4) Non-chlorinated precursor; nitrile peak at 2230 cm⁻¹ (IR)
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile C₈H₄ClN₃ 177.59 Cl (4), CN (3) Substituent inversion alters electronic properties
3-Chloro-6-cyano-7-azaindole (synonym) C₇H₄ClN₃ 165.58 Cl (3), CN (6) Smaller scaffold; used in kinase inhibitors

Physicochemical Properties

  • IR Spectroscopy : The nitrile group in 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile shows a strong absorption band at 2230 cm⁻¹, a feature retained in chlorinated derivatives .
  • NMR Shifts: Chlorine substitution at the 3-position deshields adjacent protons, altering ¹H- and ¹³C-NMR profiles compared to non-chlorinated analogs .

Research Findings and Challenges

  • Regioselectivity : Chlorine placement (3- vs. 4-position) impacts cross-coupling efficiency. For example, 3-chloro derivatives may favor Suzuki-Miyaura reactions at the 4-position due to steric hindrance .
  • Stability: Chlorinated analogs exhibit enhanced stability under acidic conditions compared to non-halogenated counterparts, making them suitable for prolonged storage .
  • Synthetic Byproducts : Cyanation reactions often produce positional isomers (e.g., 4-chloro byproducts), necessitating rigorous purification .

Biological Activity

3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₈H₄ClN₃ and a molecular weight of 177.59 g/mol. Its structure features a pyrrole ring fused to a pyridine ring, with a cyano group at the 4-position and a chlorine atom at the 3-position. This unique configuration contributes to its biological properties and reactivity.

Research indicates that 3-chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile acts primarily as an FGFR inhibitor. FGFRs are involved in various cellular processes, including proliferation, differentiation, and survival. Abnormal activation of FGFR signaling pathways is implicated in several cancers, making these receptors attractive targets for cancer therapy.

Inhibition of FGFRs

Studies have demonstrated that compounds within the pyrrolo[2,3-B]pyridine class exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance:

  • Compound 4h , a derivative of pyrrolo[2,3-B]pyridine, showed IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro .
  • The compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis .

Anticancer Properties

The anticancer potential of 3-chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile has been evaluated through various studies:

  • Cell Proliferation : In vitro studies indicate that this compound effectively inhibits cancer cell proliferation across multiple cell lines. For example, it has shown effectiveness against ovarian and breast cancer cell lines .
  • Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells is significant. Mechanistic studies suggest that it triggers apoptotic pathways by disrupting FGFR signaling .

Other Biological Activities

In addition to its anticancer properties, research has identified other potential biological activities:

  • Antiviral Activity : Some derivatives have displayed moderate activity against HIV-1 replication .
  • Neuroprotective Effects : Related compounds have been studied for their neuroprotective effects in diseases affecting the nervous system .

Case Studies and Research Findings

Several case studies highlight the biological activity of 3-chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile:

  • Study on FGFR Inhibition : A study focused on a series of pyrrolo[2,3-B]pyridine derivatives found that certain modifications led to enhanced FGFR inhibitory activity. The study reported significant cytotoxicity against breast cancer cells with low toxicity towards non-cancerous cells .
  • Antitumor Activity Assessment : Another investigation assessed the cytotoxicity of various derivatives against ovarian cancer cells. The results indicated that modifications at specific positions on the pyrrolo[2,3-B]pyridine scaffold significantly influenced antitumor efficacy .

Summary Table of Biological Activities

Activity Description Reference
FGFR InhibitionPotent inhibition of FGFR1 and FGFR2
Anticancer ActivityEffective against breast and ovarian cancer cell lines
Apoptosis InductionInduces programmed cell death in cancer cells
Antiviral ActivityModerate inhibition of HIV-1 replication
Neuroprotective EffectsPotential protective effects in nervous system diseases

Q & A

Q. Table 1: Comparison of Halogenation Methods

Halogenating AgentSolventTemp (°C)Yield (%)Reference
NCSDMF8045[1]
Selectfluor®MeCN/EtOH7029[14]
Cl₂ (gas)DCMRT60[12]

Basic: How is 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile characterized using spectroscopic methods?

Answer:
Key techniques include:

  • ¹H NMR : Signals for pyrrole protons appear as doublets (δ ~7.2–8.2 ppm, J = 4–5 Hz), with NH protons as broad singlets (δ ~11.8 ppm) .
  • ¹³C NMR : The carbonitrile group resonates at δ ~115–120 ppm, while aromatic carbons appear at δ ~100–150 ppm .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]+ for C₈H₄ClN₃: calc. 190.0174, obs. 190.0176) .
  • IR : Strong absorption near 2220 cm⁻¹ confirms the C≡N stretch .

Advanced: How does the chloro substituent influence reactivity compared to bromo analogs in cross-coupling reactions?

Answer:
The chloro group offers lower reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) compared to bromo derivatives, requiring higher temperatures or stronger bases (e.g., Cs₂CO₃). However, its smaller size enhances steric accessibility for nucleophilic substitutions. For instance, bromo analogs (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) undergo faster cross-coupling but may suffer from β-hydride elimination side reactions . Computational studies (DFT) can predict activation barriers for specific substitution patterns .

Advanced: What strategies address regioselectivity challenges in halogenation or functionalization?

Answer:

  • Directing Groups : Electron-withdrawing groups (e.g., cyano) at the 4-position direct electrophilic substitution to the 3-position .
  • Protection/Deprotection : Temporary protection of NH with Boc groups prevents undesired side reactions during halogenation .
  • Reagent Choice : Selectfluor® favors fluorination at electron-rich positions, while NCS targets less sterically hindered sites .

Advanced: How can structure-activity relationship (SAR) studies optimize kinase inhibition?

Answer:

  • Core Modifications : Introducing substituents at the 3- or 5-positions (e.g., aryl groups) enhances binding to kinase ATP pockets. For example, 4-chloro derivatives show improved selectivity for JAK2 over JAK3 .
  • Bioisosteric Replacement : Replacing chlorine with fluorine reduces metabolic degradation while maintaining potency .
  • Assay Design : Use enzymatic assays (e.g., ADP-Glo™) to measure IC₅₀ values and cell-based assays (e.g., proliferation inhibition in cancer lines) for functional validation .

Q. Table 2: SAR Trends in Kinase Inhibition

Substituent PositionBiological Activity (IC₅₀, nM)SelectivityReference
3-Cl, 4-CNJAK2: 12 ± 2High[8]
3-F, 4-CNJAK2: 18 ± 3Moderate[18]
5-Br, 4-CNJAK3: 45 ± 5Low[12]

Advanced: How do computational methods predict physicochemical properties for drug development?

Answer:

  • LogP Calculations : Tools like MarvinSketch estimate logP (~2.1 for 3-Cl-4-CN derivative), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulates binding stability in kinase active sites, identifying key interactions (e.g., hydrogen bonds with Glu925 in JAK2) .
  • ADMET Prediction : Software like Schrödinger’s QikProp forecasts oral bioavailability (%F >70) and CYP450 inhibition risks .

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